N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. Its unique structure, which includes a pyridazin-3-amine moiety and a 4-fluoro-3-methylbenzenesulfonyl group, makes it a versatile compound for various studies.
Preparation Methods
The synthesis of N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps. . The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a therapeutic agent due to its unique structure.
Medicine: Research is ongoing to investigate its efficacy in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is unique due to its specific combination of functional groups. Similar compounds include:
- N-[1-(4-chloro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine
- N-[1-(4-bromo-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine
These compounds share structural similarities but differ in their halogen substituents, which can affect their reactivity and applications.
Properties
IUPAC Name |
N-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S/c1-10-7-12(4-5-13(10)15)22(20,21)19-8-11(9-19)17-14-3-2-6-16-18-14/h2-7,11H,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWCHFLIEAEBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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